molecular formula C11H18Cl2N2 B1379504 N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride CAS No. 1803565-88-9

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride

Cat. No.: B1379504
CAS No.: 1803565-88-9
M. Wt: 249.18 g/mol
InChI Key: WNRYRHOINWHETK-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride: is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds with significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydroisoquinoline.

    N-Methylation: The tetrahydroisoquinoline undergoes N-methylation using formaldehyde and formic acid, yielding N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline.

    Amination: The N,N-dimethyl derivative is then aminated at the 7-position using appropriate amination reagents under controlled conditions.

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high yield.

    Purification: The product is purified using crystallization or chromatography techniques to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It can modulate various biochemical pathways, influencing cellular processes such as signal transduction and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the N,N-dimethyl and amine groups.

    N-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with only one methyl group attached to the nitrogen.

    7-Amino-1,2,3,4-tetrahydroisoquinoline: A derivative with an amino group at the 7-position but without N-methylation.

Uniqueness

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-13(2)11-4-3-9-5-6-12-8-10(9)7-11;;/h3-4,7,12H,5-6,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRYRHOINWHETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(CCNC2)C=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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